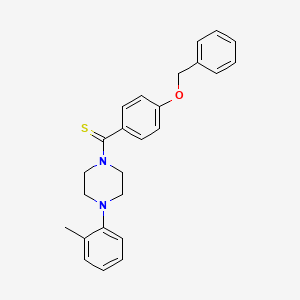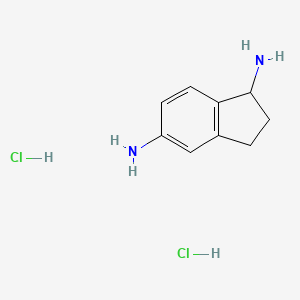
2,3-dihydro-1H-indene-1,5-diamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dihydro-1H-indene-1,5-diamine dihydrochloride, also known as DI-9, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of indene derivatives and has been found to possess a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride is not fully understood. However, it has been proposed that 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride acts by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been suggested that 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride may act by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
2,3-dihydro-1H-indene-1,5-diamine dihydrochloride has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been found to induce apoptosis in cancer cells. In addition, 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride has been found to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
One of the major advantages of 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride is its potential applications in medicinal chemistry. It has been found to possess significant anticancer activity against various cancer cell lines. It has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. However, one of the major limitations of 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride is its toxicity. It has been found to be toxic to normal cells at high concentrations, which may limit its use in clinical settings.
未来方向
There are several future directions for research on 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride. One of the major areas of research is the development of new derivatives of 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride with improved anticancer activity and reduced toxicity. Another area of research is the development of new antibiotics based on the structure of 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride. In addition, further studies are needed to fully understand the mechanism of action of 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride and its potential applications in other fields such as neuroscience and immunology.
Conclusion:
In conclusion, 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride is a promising compound with potential applications in various fields of scientific research. Its synthesis method is relatively simple, and it has been found to possess significant anticancer activity against various cancer cell lines. However, its toxicity may limit its use in clinical settings. Further research is needed to fully understand the mechanism of action of 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride and its potential applications in other fields of scientific research.
合成方法
2,3-dihydro-1H-indene-1,5-diamine dihydrochloride can be synthesized by reacting 2,3-dihydroindene with 1,5-diaminopentane in the presence of hydrochloric acid. The reaction takes place under reflux conditions and yields 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
2,3-dihydro-1H-indene-1,5-diamine dihydrochloride has been widely used in scientific research for its potential applications in various fields. One of the major applications of 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride is in the field of medicinal chemistry. 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride has been found to possess significant anticancer activity against various cancer cell lines. It has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
2,3-dihydro-1H-indene-1,5-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;;/h2-3,5,9H,1,4,10-11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQNPHCFWFMOQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide](/img/structure/B2884114.png)
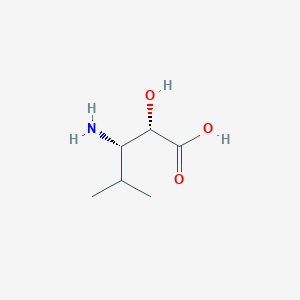
![6-Amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride](/img/structure/B2884117.png)
![N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea](/img/structure/B2884119.png)
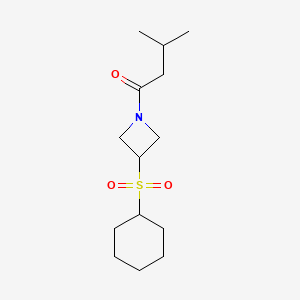
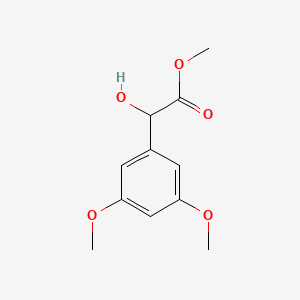
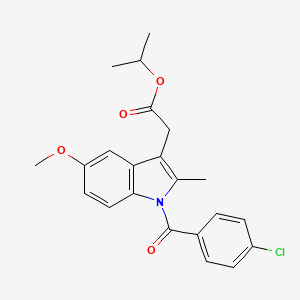

![3-[1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2884126.png)
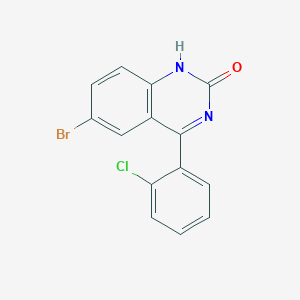
![(E)-4-(Dimethylamino)-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]but-2-enamide](/img/structure/B2884129.png)
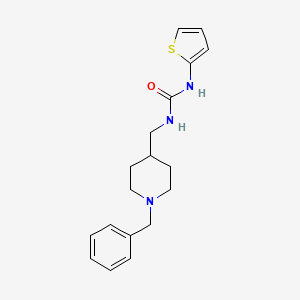
![(3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B2884131.png)
